Rubidium azide (Rb(N3))
Description
Contextualization within Alkali Metal Azides
Rubidium azide (B81097) is a member of the alkali metal azide group, which also includes lithium azide (LiN₃), sodium azide (NaN₃), potassium azide (KN₃), and cesium azide (CsN₃). These compounds serve as model systems for studying the properties of ionic solids containing the linear azide anion. aip.orgias.ac.in The physical and chemical properties of these salts show clear trends related to the size and electropositivity of the alkali metal cation.
First-principles studies show that the alkali azides are wide-gap insulators and primarily ionic compounds. nih.gov The ionic character intensifies down the group from lithium azide to cesium azide. acs.org This trend is reflected in their crystal structures and electronic properties. While lithium and sodium azide share similar energy band and density of states profiles, potassium, rubidium, and cesium azide form another similar group, with modifications observed as the electropositivity of the metal increases. nih.govacs.org At ambient conditions, rubidium azide crystallizes in a body-centered tetragonal structure (α-RbN₃), similar to potassium and cesium azide. aip.orgumich.edu This is distinct from the monoclinic or rhombohedral structures of lithium and sodium azide under the same conditions. ias.ac.inumich.edu
The stability and decomposition characteristics also vary across the group. The ionic alkali-metal azides are considered relatively stable compared to the more covalent heavy metal azides. aip.org However, their thermal stability and sensitivity to stimuli are influenced by the cation.
Comparative Properties of Alkali Metal Azides
| Compound | Formula | Molar Mass (g/mol) | Melting Point (°C) | Crystal Structure (Ambient) |
|---|---|---|---|---|
| Lithium Azide | LiN₃ | 48.96 | ~300 | Monoclinic |
| Sodium Azide | NaN₃ | 65.01 | ~300 | Rhombohedral/Monoclinic |
| Potassium Azide | KN₃ | 81.12 | ~340 | Tetragonal |
| Rubidium Azide | RbN₃ | 127.49 | 317–321 | Tetragonal (I4/mcm) |
| Cesium Azide | CsN₃ | 174.92 | Decomposes | Tetragonal |
Data sourced from multiple references. wikipedia.orgias.ac.inaip.orgumich.edu
Significance in High-Energy Density Materials Science Precursors
A primary driver for contemporary research into rubidium azide is its potential as a precursor for synthesizing polynitrogen compounds, which are a class of high-energy density materials (HEDM). ias.ac.inaip.org The significant energy release from these materials stems from the decomposition of nitrogen networks held by single or double bonds into the highly stable dinitrogen molecule (N₂), which features a strong triple bond. aip.org
Alkali metal azides are considered ideal starting materials for this purpose because the azide anion (N₃⁻) contains N=N double bonds, which have a lower bonding energy (418 kJ/mol) compared to the N≡N triple bond in N₂ gas (954 kJ/mol). aip.org This makes the azide ion a more accessible entry point for forming extended nitrogen networks under high pressure.
First-principles crystal structure searches and high-pressure experiments have shown that rubidium azide can be used to form novel, nitrogen-rich materials. aip.orgarxiv.orgarxiv.org For example, theoretical studies predict that compressing a mixture of rubidium azide and molecular nitrogen can yield rubidium pentazolate (RbN₅), a compound containing the aromatic pentazole anion (cyclo-N₅⁻), at pressures above 9.42 GPa. aip.orgarxiv.org Other predicted high-pressure compounds include RbN₂ (containing infinite single-bonded nitrogen chains) and Rb₄N₆ (containing single-bonded N₆ hexazine (B1252005) rings), which are predicted to become stable at pressures exceeding 60 GPa. aip.orgarxiv.org The use of rubidium azide as a precursor is therefore a key strategy in the ongoing quest for stable, high-energy polynitrogen materials. researchgate.net
Overview of Academic Research Trajectories
Academic research on rubidium azide has followed several distinct yet interconnected trajectories, focusing on its fundamental properties and potential applications.
High-Pressure Structural Studies: A significant body of research has been dedicated to understanding the behavior of rubidium azide under extreme pressures. In-situ X-ray diffraction (XRD) studies have revealed that it undergoes a series of pressure-induced phase transitions. aip.orgresearchgate.net Under ambient conditions, it exists as α-RbN₃. As pressure increases, it transitions to a monoclinic γ-RbN₃ phase at approximately 6.5 GPa and then to an orthorhombic δ-RbN₃ phase at 16.0 GPa. aip.org These transitions involve changes in lattice symmetry and a reorientation of the azide anions within the crystal structure. aip.org These high-pressure studies are crucial for understanding the pathways to forming the polynitrogen compounds mentioned previously. aip.orgresearchgate.net
High-Pressure Phases of Rubidium Azide
| Phase | Symmetry | Space Group | Transition Pressure (GPa) |
|---|---|---|---|
| α-RbN₃ | Tetragonal | I4/mcm | Ambient |
| γ-RbN₃ | Monoclinic | C2/m | ~6.5 |
| δ-RbN₃ | Orthorhombic | P222/Pmm2/Pmmm | ~16.0 |
Data sourced from reference aip.org.
Photochemical Decomposition and Applications: Another major research avenue explores the photochemical decomposition of rubidium azide. When exposed to ultraviolet (UV) light, RbN₃ decomposes into rubidium metal and nitrogen gas. wikipedia.orgwikiwand.comrsc.org This property has been investigated for its application in alkali vapor cells, which are critical components in atomic clocks, magnetometers, and gyroscopes. wikipedia.orgwikiwand.com Using rubidium azide as a starting material offers a promising approach for the low-cost, wafer-level fabrication of microfabricated alkali vapor cells, as the solid precursor can be precisely placed and then decomposed in-situ with UV light to generate the required rubidium vapor. wikipedia.orgwikiwand.com
Spectroscopic and Theoretical Characterization: Extensive research has utilized spectroscopic methods (Raman, Infrared) and theoretical calculations (Density Functional Theory) to probe the fundamental properties of rubidium azide. nih.govacs.orgresearchgate.netacs.org These studies provide detailed insights into its crystal and electronic structure, vibrational modes, and the nature of the chemical bonding between the rubidium cation and the azide anion. acs.org Comparative studies across the alkali azide series have helped to systematically understand how the cation influences the properties of the azide ion within the crystal lattice, contributing to a broader understanding of ionic solids. aip.orgnih.govacs.org
Structure
2D Structure
Properties
CAS No. |
22756-36-1 |
|---|---|
Molecular Formula |
N3R |
Molecular Weight |
127.488 g/mol |
IUPAC Name |
rubidium(1+);azide |
InChI |
InChI=1S/N3.Rb/c1-3-2;/q-1;+1 |
InChI Key |
GEWQYWRSUXOTOL-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Rb+] |
Canonical SMILES |
[N-]=[N+]=[N-].[Rb+] |
Other CAS No. |
22756-36-1 |
Origin of Product |
United States |
Synthetic Methodologies for Rubidium Azide in Laboratory Settings
Double Decomposition Reaction Pathways
Double decomposition, or salt metathesis, reactions are a common and straightforward approach to synthesizing rubidium azide (B81097). These methods are predicated on the formation of an insoluble byproduct that can be easily separated from the soluble rubidium azide solution.
One of the most frequently employed methods for synthesizing rubidium azide involves the reaction between rubidium sulfate (B86663) (Rb₂SO₄) and barium azide (Ba(N₃)₂). sciencemadness.orgsmolecule.com The driving force for this reaction is the precipitation of highly insoluble barium sulfate (BaSO₄), leaving rubidium azide in the aqueous solution.
The balanced molecular equation for this reaction is:
Rb₂SO₄(aq) + Ba(N₃)₂(aq) → 2 RbN₃(aq) + BaSO₄(s)
In a typical laboratory procedure, equimolar amounts of rubidium sulfate and barium azide are dissolved separately in distilled water. The solutions are then mixed, leading to the immediate formation of a dense white precipitate of barium sulfate. The mixture is stirred to ensure the reaction goes to completion. Subsequently, the barium sulfate is removed by filtration, yielding a clear filtrate of rubidium azide solution. The solid rubidium azide can then be obtained by carefully evaporating the water. This method is known for its high efficiency, with reported yields often in the range of 85-90%.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Key Considerations |
| Rubidium Sulfate (Rb₂SO₄) | 266.99 | 1 | Ensure high purity to avoid contamination of the final product. |
| Barium Azide (Ba(N₃)₂) | 221.37 | 1 | Highly toxic and explosive; handle with extreme caution. |
An alternative double decomposition pathway utilizes the reaction between rubidium carbonate (Rb₂CO₃) and sodium azide (NaN₃). While this method avoids the use of highly toxic barium compounds, the separation of the desired product is more complex as the byproduct, sodium carbonate (Na₂CO₃), is also water-soluble.
The reaction is represented by the following equation:
Rb₂CO₃(aq) + 2 NaN₃(aq) → 2 RbN₃(aq) + Na₂CO₃(aq)
This reaction is typically carried out in an aqueous solution at room temperature with continuous stirring. The separation of rubidium azide from sodium carbonate is achieved through fractional crystallization, which takes advantage of the different solubilities of the two salts at various temperatures. Rubidium azide is more soluble in water than sodium carbonate, particularly at lower temperatures. By carefully concentrating the solution and controlling the temperature, sodium carbonate can be selectively precipitated, leaving a solution enriched in rubidium azide. This method can achieve yields in the range of 80-85%. wikipedia.org
Alternative Synthetic Routes
Beyond the common double decomposition methods, other synthetic strategies have been developed for the preparation of rubidium azide, often employing different types of starting materials and reaction mechanisms.
A distinct synthetic approach involves the reaction of butyl nitrite (C₄H₉ONO), hydrazine monohydrate (N₂H₄·H₂O), and rubidium hydroxide (RbOH) in an ethanol solvent. sciencemadness.orgsmolecule.com This method is analogous to the synthesis of other alkali metal azides.
C₄H₉ONO + N₂H₄·H₂O + RbOH → RbN₃ + C₄H₉OH + 3 H₂O
This reaction is believed to proceed through the formation of an intermediate that subsequently reacts to form the azide. The use of ethanol as a solvent is crucial for this process. While this method offers an alternative to the more traditional salt metathesis routes, it involves the use of flammable and potentially hazardous reagents. The reported yields for this method are typically in the range of 70-75%.
| Reactant | Role | Key Considerations |
| Butyl Nitrite | Nitrosating agent | Flammable and volatile. |
| Hydrazine Monohydrate | Source of nitrogen atoms | Corrosive and toxic. |
| Rubidium Hydroxide | Source of rubidium ions and base | Caustic. |
Rubidium azide can also be synthesized through a direct acid-base neutralization reaction between hydrazoic acid (HN₃) and either rubidium hydroxide (RbOH) or rubidium carbonate (Rb₂CO₃). sciencemadness.org This method can produce high-purity rubidium azide as the byproducts are water (in the case of the hydroxide) or water and carbon dioxide (in the case of the carbonate), which are easily removed.
The reactions are as follows:
HN₃(aq) + RbOH(aq) → RbN₃(aq) + H₂O(l)
2 HN₃(aq) + Rb₂CO₃(aq) → 2 RbN₃(aq) + H₂O(l) + CO₂(g)
The primary challenge of this method lies in the handling of hydrazoic acid, which is highly toxic, volatile, and explosive. It is typically generated in situ or used in a dilute solution under strict safety protocols. The neutralization reaction is generally straightforward, involving the careful addition of the rubidium base to the hydrazoic acid solution until the equivalence point is reached. The resulting rubidium azide solution can then be concentrated to obtain the solid product. This method has the potential for very high yields, analogous to the synthesis of potassium azide which can reach 91.5%.
Purity and Yield Optimization in Synthesis
Achieving a high degree of purity and maximizing the yield are critical aspects of any synthetic procedure. For rubidium azide, several factors must be carefully controlled.
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential to ensure complete conversion and to minimize the presence of unreacted starting materials in the final product.
Reaction Conditions: Parameters such as temperature, reaction time, and stirring rate can influence the kinetics of the reaction and the formation of byproducts. For instance, in the double decomposition methods, allowing sufficient time for precipitation or crystallization is crucial for maximizing the separation efficiency.
Purification Techniques: Recrystallization is a key technique for purifying crude rubidium azide. This process relies on the difference in solubility of the compound in a particular solvent at different temperatures. Water is a common solvent for the recrystallization of rubidium azide. The crude product is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly. As the temperature decreases, the solubility of rubidium azide drops, leading to the formation of purer crystals, while impurities tend to remain in the solution.
Washing and Drying: After isolation by filtration, the crystals of rubidium azide should be washed with a small amount of a cold solvent in which it is sparingly soluble, such as ethanol, to remove any remaining soluble impurities. The purified crystals must then be thoroughly dried under vacuum to remove any residual solvent.
By carefully selecting the synthetic route and meticulously controlling the reaction and purification parameters, it is possible to obtain rubidium azide in high yield and purity suitable for various research applications.
Isolation and Purification Techniques
The primary method for the isolation and purification of rubidium azide from the reaction mixture is solvent-mediated recrystallization. smolecule.com This technique leverages the significant difference in the solubility of rubidium azide in various solvents, most notably water and ethanol. smolecule.com
Following the synthesis via the double decomposition reaction between rubidium sulfate and barium azide, the initial isolation step involves the physical separation of the precipitated barium sulfate. smolecule.comsciencemadness.org This is typically achieved through filtration, yielding an aqueous solution of rubidium azide. sciencemadness.org The water can then be gently evaporated to obtain crude solid rubidium azide. sciencemadness.org
For purification, recrystallization is employed to achieve a high-purity product. The solubility of rubidium azide in water is high (107.1 g/100 mL at 16°C), while it is significantly less soluble in ethanol (0.182 g/100 g at 16°C). wikipedia.orgsmolecule.com This differential solubility is exploited by dissolving the crude rubidium azide in a minimum amount of hot water and then adding ethanol to induce precipitation of purified rubidium azide, leaving impurities behind in the solution. Alternatively, the aqueous solution can be slowly cooled to allow for the formation of pure crystals.
It is critical to control the temperature during recrystallization, as rubidium azide begins to decompose at approximately 310°C. smolecule.com Therefore, the process is conducted well below this temperature, typically not exceeding 80°C, to prevent thermal decomposition. smolecule.com To obtain ultra-high purity rubidium azide, particularly for removing trace amounts of other alkali metal azides, multiple recrystallization cycles may be performed. smolecule.com
The table below details the key parameters for the purification of rubidium azide.
| Technique | Solvent System | Key Parameters | Basis of Purification |
| Filtration | Aqueous solution | - | Separation of insoluble byproducts (e.g., BaSO₄) from the soluble RbN₃ product. sciencemadness.org |
| Recrystallization | Water/Ethanol | Temperature control (not exceeding 80°C) smolecule.com | High solubility in water (107.1 g/100 mL at 16°C) and low solubility in ethanol (0.182 g/100 g at 16°C) allows for selective precipitation. wikipedia.orgsmolecule.com |
Advanced Structural Characterization and High Pressure Crystallography of Rubidium Azide
Ambient Pressure Crystal Structure Analysis
Under standard temperature and pressure conditions, rubidium azide (B81097) exists in its most thermodynamically stable form, the α-phase (α-RbN₃). smolecule.com
At ambient conditions, rubidium azide crystallizes in a body-centered tetragonal structure, which is similar to that of potassium azide (KN₃) and cesium azide (CsN₃). This structure is classified under the space group I4/mcm. smolecule.comnih.gov It can be described as a distorted cesium chloride (CsCl) structure. wikipedia.org The orientation of the azide anions within this tetragonal lattice contributes to the anisotropic nature of the crystal's physical properties. aip.orgresearcher.life
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | smolecule.com |
| Space Group | I4/mcm | smolecule.comnih.gov |
| Lattice Constant (a) | 6.3098 Å | nih.gov |
| Lattice Constant (c) | 7.5188 Å | nih.gov |
Pressure-Induced Phase Transitions
In-situ X-ray diffraction studies performed at room temperature show that RbN₃ undergoes two significant pressure-induced phase transitions at pressures up to 42.0 GPa. aip.orgresearcher.life These transformations involve substantial reorganization of the crystal lattice and the orientation of the azide anions. researchgate.netresearchgate.net
The first phase transition occurs at a pressure of approximately 6.5 GPa, transforming the ambient α-RbN₃ phase into a high-pressure γ-RbN₃ phase. aip.orgresearcher.liferesearchgate.net This structural change is characterized by a decrease in lattice symmetry, specifically from a fourfold axis in the tetragonal phase to a twofold axis. aip.orgresearcher.liferesearchgate.net The transition is accompanied by a significant rearrangement of the azide anions and is induced by a shearing distortion of the unit cell. researchgate.netresearchgate.net
The high-pressure γ-RbN₃ phase has been identified as having a monoclinic crystal structure. aip.orgresearcher.liferesearchgate.net Detailed analysis of the X-ray diffraction data has assigned this phase to the C2/m space group. aip.orgresearcher.liferesearchgate.net
Upon further compression, a second phase transition is observed at approximately 16.0 GPa, where γ-RbN₃ transforms into the δ-RbN₃ phase. aip.orgresearcher.liferesearchgate.net A key feature of this transition is that an orthogonal arrangement of the azide anions becomes energetically more favorable. aip.orgresearcher.liferesearchgate.net This rearrangement results in the formation of an orthorhombic unit cell for the δ-RbN₃ phase. researchgate.net
| Transition | Transition Pressure | Initial Phase (Symmetry) | Final Phase (Symmetry) | Key Characteristics |
|---|---|---|---|---|
| α → γ | ~6.5 GPa | α-RbN₃ (Tetragonal, I4/mcm) | γ-RbN₃ (Monoclinic, C2/m) | Symmetry decrease (fourfold to twofold axis); rearrangement of azide anions. aip.orgresearcher.liferesearchgate.net |
| γ → δ | ~16.0 GPa | γ-RbN₃ (Monoclinic, C2/m) | δ-RbN₃ (Orthorhombic) | Orthogonal arrangement of azide anions becomes favorable. aip.orgresearcher.liferesearchgate.net |
The compressibility of the initial α-RbN₃ phase is anisotropic, a behavior attributed to the specific orientation of the azide anions within the tetragonal lattice. aip.orgresearcher.liferesearchgate.net The bulk modulus of α-RbN₃ has been determined to be 18.4 GPa, a value comparable to that of potassium azide and cesium azide. aip.orgresearcher.liferesearchgate.net Comparative studies of the phase transition pressures across the series of alkali azides indicate that the ionic character of these compounds plays a crucial role in their high-pressure structural transformations. aip.orgresearcher.liferesearchgate.net
Low-Temperature Structural Behavior
The structural behavior of rubidium azide (RbN₃) under low-temperature and ambient pressure conditions is not extensively documented in scientific literature. At room temperature, the compound exists in its most thermodynamically stable form, known as the α-phase (α-RbN₃). This phase possesses a body-centered tetragonal crystal structure with the space group I4/mcm. smolecule.com This structure is analogous to that of potassium azide and cesium azide under similar conditions.
Crystallographic data for the α-phase at ambient conditions serves as the baseline for any potential low-temperature studies. However, detailed investigations into phase transitions or significant changes in lattice parameters of rubidium azide at cryogenic temperatures have not been widely reported. Research has predominantly focused on its behavior under high-pressure or high-temperature regimes rather than its structural response to cooling.
Polymorphism and Structural Stability under Extreme Conditions
Rubidium azide exhibits significant polymorphism when subjected to high-pressure conditions at room temperature. In-situ X-ray diffraction and spectroscopic studies have revealed a series of pressure-induced phase transitions, fundamentally altering its crystal structure. researcher.liferesearchgate.net
The ambient tetragonal α-phase is stable up to approximately 6.5 GPa. researcher.liferesearchgate.net Beyond this pressure, it undergoes a displacive structural transition to a monoclinic phase designated as γ-RbN₃. researcher.lifenih.gov This transition involves a decrease in lattice symmetry from a fourfold to a twofold axis, which is accompanied by a significant rearrangement of the azide anions. researcher.life The γ-phase has been identified as having a C2/m space group. researcher.liferesearchgate.net
Upon further compression, a second phase transition occurs at approximately 16.0 GPa, where the γ-phase transforms into the δ-RbN₃ phase. researcher.liferesearchgate.net This subsequent transition is characterized by the azide anions adopting an energetically favorable orthogonal arrangement. researcher.life The δ-phase remains stable up to at least 42.0 GPa, the maximum pressure reported in these experimental studies. researcher.liferesearchgate.net The bulk modulus for the initial α-phase has been determined to be 18.4 GPa, and its compressibility is noted to be anisotropic, a characteristic attributed to the orientation of the azide anions within the crystal lattice. researcher.life
Theoretical calculations based on density functional theory and particle swarm optimization methods predict the existence of additional stable phases at even more extreme pressures. These computational studies suggest potential transitions to a phase with a P-1 space group at 30 GPa, followed by a P6/mmm structure at 50 GPa, and another C2/m structure at a significantly higher pressure of 200 GPa. researchgate.net
Table 1: Experimentally Observed High-Pressure Polymorphs of Rubidium Azide at Room Temperature
| Phase | Pressure Range (GPa) | Crystal System | Space Group | Transition Pressure (GPa) |
| α-RbN₃ | 0 - 6.5 | Tetragonal | I4/mcm | - |
| γ-RbN₃ | 6.5 - 16.0 | Monoclinic | C2/m | 6.5 |
| δ-RbN₃ | > 16.0 | - | - | 16.0 |
Table 2: Theoretically Predicted High-Pressure Phases of Rubidium Azide
| Predicted Phase | Predicted Transition Pressure (GPa) | Predicted Space Group |
| New Phase 1 | 30 | P-1 |
| New Phase 2 | 50 | P6/mmm |
| New Phase 3 | 200 | C2/m |
Vibrational Spectroscopy Studies of Rubidium Azide
High-Pressure Raman Spectroscopy Investigations
High-pressure Raman spectroscopy probes the changes in the vibrational modes of the RbN₃ crystal lattice and the internal modes of the azide (B81097) anion (N₃⁻) as a function of pressure. These investigations have revealed distinct spectral changes that correspond to structural transformations. carnegiescience.eduacs.org
At ambient pressure, rubidium azide exists in the α-phase, which has a tetragonal structure (space group I4/mcm). researchgate.netaip.org The fundamental vibrational modes observed in the Raman spectrum can be categorized as external (lattice) modes and internal modes of the azide anion.
External (Lattice) Modes: These low-frequency modes arise from the translational and librational (rotational oscillation) motions of the Rb⁺ cations and N₃⁻ anions within the crystal lattice.
Internal Modes: These higher-frequency modes are associated with the vibrations within the linear N₃⁻ anion itself. They include the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), and the asymmetric stretching mode (ν₃). In the α-phase, due to the centrosymmetric crystal structure, only the symmetric stretch (ν₁) is typically Raman active.
Upon compression, the frequencies of these modes generally shift to higher values (harden) due to the shortening of interatomic distances. However, the behavior of specific modes provides critical insights into the structural stability of the material. researchgate.net
Table 1: Raman Vibrational Modes of Rubidium Azide in Different Phases
| Phase | Pressure Range (GPa) | Vibrational Mode | Description |
| α-RbN₃ | 0 - 6.5 | Lattice Modes | Translational and Librational motions of Rb⁺ and N₃⁻ |
| ν₁ (symmetric stretch) | Internal vibration of the N₃⁻ anion | ||
| γ-RbN₃ | 6.5 - 16.0 | Multiple Lattice Modes | Splitting of degenerate modes due to lower symmetry |
| ν₁ (symmetric stretch) | Hardening of the mode with pressure | ||
| δ-RbN₃ | > 16.0 | New Lattice Modes | Appearance of new modes indicating further symmetry breaking |
| ν₁ (symmetric stretch) | Splitting observed, suggesting non-equivalent azide sites |
Detailed analysis of the Raman spectra reveals two significant phase transitions at approximately 6.5 GPa and 16.0 GPa. carnegiescience.eduacs.org A key indicator of an impending displacive phase transition is the "softening" of a lattice mode, where its frequency decreases with increasing pressure. This behavior suggests a growing instability in the crystal lattice.
In rubidium azide, an abnormal softening of a translational lattice mode is observed leading up to the first phase transition at ~6.5 GPa. researchgate.net This softening is indicative of a shearing distortion of the unit cell, which drives the transition from the tetragonal α-phase to the monoclinic γ-phase (space group C2/m). researchgate.netaip.orgresearchgate.net This transition involves a reduction in lattice symmetry from a fourfold to a twofold axis. aip.orgsmolecule.com
Beyond 6.5 GPa, in the γ-phase, previously degenerate modes split, and new modes appear, consistent with the lower symmetry of the monoclinic structure. As pressure increases further towards 16.0 GPa, changes in the lattice mode region herald the second transition into the δ-phase. In the δ-phase, the splitting of the internal ν₁ mode suggests that the azide ions occupy at least two crystallographically non-equivalent sites. acs.org
High-Pressure Infrared (IR) Spectroscopy Studies
Complementing Raman studies, high-pressure IR spectroscopy provides crucial information about the vibrational modes that are IR-active, particularly the bending and asymmetric stretching modes of the azide anion.
IR spectroscopy is particularly sensitive to the arrangement and symmetry of the azide anions. Analyses of the mid-IR spectra, specifically the N₃⁻ bending modes, indicate a distinct evolution in the relative orientation of the azide anions during the phase transitions. acs.orgresearchgate.net
α-Phase (0 - 6.5 GPa): The azide anions are in an orthogonal arrangement.
γ-Phase (6.5 - 16.0 GPa): Following the first transition, the anions adopt a parallel arrangement.
δ-Phase (> 16.0 GPa): After the second transition, the arrangement returns to an orthogonal configuration. acs.org
This sequence of orthogonal → parallel → orthogonal arrangements is a critical insight provided by IR studies into the structural evolution of RbN₃ under pressure. acs.org
A significant finding from high-pressure IR studies is the pressure-induced activation of the symmetric stretching mode (ν₁). In a perfectly linear and symmetric N₃⁻ anion situated in a centrosymmetric environment, the ν₁ mode is IR-inactive by the rule of mutual exclusion. However, in the high-pressure δ-phase of RbN₃, this mode becomes observable in the IR spectrum. researchgate.net
The appearance of the ν₁ mode is direct evidence that the azide anion has become non-linear or asymmetric under high pressure. acs.orgresearchgate.net This distortion breaks the local symmetry, relaxing the selection rules and making the mode IR-active. This pressure-induced bending of the azide group is a crucial factor in understanding the high-pressure chemistry of azides. researchgate.net
Table 2: Infrared Spectroscopy Observations for Rubidium Azide Under Pressure
| Phase | Pressure Range (GPa) | Key Observation | Interpretation |
| α → γ | ~6.5 | Changes in bending modes | Rearrangement of N₃⁻ anions from orthogonal to parallel |
| γ → δ | ~16.0 | Further changes in bending modes | Rearrangement of N₃⁻ anions from parallel to orthogonal |
| δ-Phase | > 16.0 | Appearance of ν₁ (symmetric stretch) | N₃⁻ anion becomes non-linear and/or asymmetric |
Correlation of Spectroscopic Signatures with Structural Transformations
The data from Raman and IR spectroscopy studies on rubidium azide show a strong correlation with the structural phase transitions identified by X-ray diffraction (XRD) experiments. researchgate.netaip.org The transition pressures of ~6.5 GPa and ~16.0 GPa observed spectroscopically are in excellent agreement with XRD findings. carnegiescience.eduacs.orgresearchgate.netaip.org
The spectroscopic results provide a dynamic picture of the mechanisms driving these transformations:
α → γ Transition (~6.5 GPa): Raman spectroscopy identifies the softening of a lattice mode as the precursor to this transition, attributing it to a shear distortion of the lattice. researchgate.net IR spectroscopy confirms a significant rearrangement of the azide anions from an orthogonal to a parallel configuration. acs.org This combination of data provides a comprehensive view of the displacive nature of this first transition. researchgate.net
γ → δ Transition (~16.0 GPa): The appearance of new lattice modes and the splitting of internal modes in Raman spectra indicate a further reduction in symmetry and the emergence of non-equivalent azide sites. acs.org IR spectroscopy reveals the return to an orthogonal anion arrangement and, most notably, the bending of the N₃⁻ group itself. acs.org
Spectroscopic Techniques for Quality Control in Synthesis
Vibrational spectroscopy serves as a powerful, non-destructive tool for the quality control of synthesized rubidium azide (RbN₃). Techniques such as Infrared (IR) and Raman spectroscopy are instrumental in confirming the identity and purity of the final product by providing a unique vibrational fingerprint of the compound. These methods probe the fundamental vibrational modes of the molecule and the crystal lattice, which are highly sensitive to the chemical composition, crystal structure, and presence of impurities.
During the synthesis of rubidium azide, which can be produced through reactions like the one between rubidium sulfate (B86663) and barium azide, it is crucial to ensure the complete formation of the desired product and the absence of starting materials or byproducts. wikipedia.org Vibrational spectroscopy allows for the verification of the azide anion (N₃⁻) and its interaction with the rubidium cation (Rb⁺) within the crystal lattice.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a sample, exciting its molecular vibrations. The azide ion has characteristic vibrational modes that are active in the infrared spectrum. The asymmetric stretching mode (ν₃) of the N₃⁻ ion is particularly strong and appears in a distinct region of the spectrum, typically around 2000-2200 cm⁻¹. The exact position of this band can be influenced by the cation and the crystal structure. Additionally, the doubly degenerate bending mode (ν₂) can be observed, although it is often weaker. Splitting of this degenerate mode may also occur due to the crystal field environment. aip.org
By analyzing the IR spectrum of a synthesized batch of rubidium azide, one can:
Confirm the presence of the azide functional group: The strong absorption band corresponding to the asymmetric stretch is a clear indicator of the successful incorporation of the azide ion.
Assess purity: The absence of absorption bands corresponding to starting materials (e.g., sulfates) or potential byproducts indicates a high purity level.
Identify polymorphism: Different crystal structures (polymorphs) of rubidium azide will exhibit subtle shifts in their IR absorption frequencies, allowing for the identification of the specific form produced.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a sample. For a centrosymmetric crystal structure like that of rubidium azide at room temperature (a distorted cesium chloride structure), Raman and IR spectroscopy are mutually exclusive for the fundamental modes. aps.org This means that vibrations that are Raman active are IR inactive, and vice versa.
The symmetric stretching mode (ν₁) of the azide ion is typically Raman active and gives a strong, sharp peak. Lattice vibrations, which involve the motion of the Rb⁺ cations and N₃⁻ anions relative to each other, are also observable in the low-frequency region of the Raman spectrum. aps.org
Quality control using Raman spectroscopy involves:
Verification of the azide ion: The presence of the intense symmetric stretching peak confirms the formation of the azide.
Structural characterization: The number and positions of the Raman-active lattice modes are characteristic of the specific crystal structure of rubidium azide. Any deviation from the expected spectrum can indicate the presence of a different polymorph or impurities. aps.org
Detection of impurities: Impurities will either have their own characteristic Raman signals or will disrupt the crystal lattice of rubidium azide, leading to broadening or shifting of its Raman peaks.
The following tables summarize the characteristic vibrational modes of rubidium azide as observed by IR and Raman spectroscopy.
Table 1: Infrared Vibrational Modes of Rubidium Azide
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| ν₂ (Bending) | ~630 - 650 | Doubly degenerate bend of the N₃⁻ ion. Splitting may be observed. |
| ν₃ (Asymmetric Stretch) | ~2050 - 2150 | Strong absorption due to the asymmetric stretching of the N-N-N bond. |
Note: The exact frequencies can vary slightly depending on the sample preparation and temperature.
Table 2: Raman Vibrational Modes of Rubidium Azide
| Vibrational Mode | Frequency (cm⁻¹) at Room Temperature | Assignment |
| Lattice Mode | ~65 | Eg |
| Lattice Mode | ~120 | B1g |
| Lattice Mode | ~150 | A1g |
| ν₁ (Symmetric Stretch) | ~1350 | A1g |
Data compiled from published research findings. The frequencies are approximate and can be influenced by experimental conditions. aps.org
Electronic Structure and Computational Investigations of Rubidium Azide
First-Principles Theoretical Frameworks
First-principles, or ab initio, methods are computational techniques that rely on the fundamental laws of quantum mechanics to study materials without the need for empirical parameters derived from experiments. These frameworks are crucial for calculating the electronic and structural properties of crystalline solids.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net The core principle of DFT is that the total energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than methods based on the complex many-electron wavefunction. nih.gov First-principles calculations based on DFT have been extensively applied to the alkali azide (B81097) series, including rubidium azide, to probe their crystal structures, electronic properties, and chemical bonding.
In practice, these calculations are often performed using codes like the Vienna Ab initio Simulation Package (VASP). arxiv.org Such studies typically employ approximations like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to describe the exchange-correlation functional, along with projector augmented wave (PAW) pseudopotentials to model the interaction between core and valence electrons. arxiv.org
Standard DFT functionals, particularly local and semi-local approximations, often fail to accurately describe the weak, long-range van der Waals (vdW) interactions. These dispersion forces are critical for understanding the behavior of systems where non-covalent interactions are significant. rsc.orgresearchgate.net To address this, various correction schemes (e.g., DFT-D2, DFT-D3, Tkatchenko-Scheffler) have been developed and are now commonly employed. rsc.orgmdpi.com The inclusion of vdW corrections can significantly improve the accuracy of calculated properties such as interlayer spacing, adsorption energies, and lattice parameters, particularly in layered materials or molecular crystals. rsc.orgresearchgate.net While specific applications of vdW-corrected DFT to rubidium azide are not extensively detailed, their use is crucial in the broader context of predicting high-pressure poly-nitrogen structures, where weak intermolecular forces can play a role in crystal packing and stability.
Electronic Band Structure and Insulating Character
First-principles studies have consistently characterized the alkali azides, including rubidium azide, as wide-gap insulators. This insulating nature arises from a large energy gap between the occupied valence band and the unoccupied conduction band. The electronic properties within the alkali azide series show distinct trends related to the cation. Computational studies indicate that while lithium azide and sodium azide have similar electronic characteristics, potassium azide, rubidium azide, and cesium azide form another group with modified electronic structures due to the increasing electropositivity and size of the metal cation. smolecule.com
Density of States Analysis
A Density of States (DOS) analysis is a standard output of electronic structure calculations that shows the number of available electronic states at each energy level. It provides insight into which atomic orbitals contribute to the valence and conduction bands, revealing the nature of chemical bonding. For an ionic compound like rubidium azide, a DOS analysis would typically show that the states near the top of the valence band are dominated by orbitals from the azide anion (N₃⁻), while the states at the bottom of the conduction band are primarily composed of orbitals from the rubidium cation (Rb⁺). While DFT is a standard tool for calculating DOS, specific detailed analyses for rubidium azide are not prominently available in current literature. mdpi.com
Lattice Dynamics and Phonon Frequency Calculations
The study of lattice dynamics involves understanding the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. uclouvain.be First-principles calculations can determine the forces between atoms and generate a dynamical matrix for the crystal. uclouvain.be The eigenvalues of this matrix yield the phonon frequencies, and their dependence on the wavevector results in phonon dispersion curves across the Brillouin zone. uclouvain.be These calculations are fundamental for predicting vibrational spectra (Raman and infrared), thermodynamic properties, and identifying structural instabilities. uclouvain.be In the context of rubidium-nitrogen systems, these computational methods are applied to predict the Raman spectra of novel high-pressure materials, which is a critical tool for aiding their experimental synthesis and identification. arxiv.orgaip.org
Predictive Modeling of Rubidium Poly-Nitrogen Materials
A significant application of computational modeling involving rubidium azide is its use as a precursor in the search for novel poly-nitrogen materials, which are of interest as high-energy-density materials. arxiv.orgaip.org Using first-principles crystal structure search algorithms combined with DFT, researchers can predict the formation of new, nitrogen-rich compounds under high pressure. arxiv.org
Studies have shown that compressing a mixture of rubidium azide (RbN₃) and solid nitrogen (N₂) is a viable route to synthesize rubidium pentazolate (RbN₅), a compound containing the aromatic cyclo-N₅⁻ anion. arxiv.orgnih.gov The calculations predict that this synthesis becomes thermodynamically favorable at pressures exceeding 9.42 GPa. aip.orgnih.gov Beyond RbN₅, these predictive models have identified other stable rubidium poly-nitrogen compounds at even higher pressures, featuring unique nitrogen structures. arxiv.orgnih.gov
Table 1: Predicted High-Pressure Rubidium Poly-Nitrogen Compounds
| Compound | Key Structural Feature | Predicted Stability Pressure |
|---|---|---|
| RbN₅ | Contains cyclo-N₅⁻ pentazolate rings | > 30 GPa |
| RbN₂ | Contains infinite single-bonded nitrogen chains | > 60 GPa |
| Rb₄N₆ | Contains single-bonded N₆ hexazine (B1252005) rings | > 60 GPa |
| Rb₃N₃ | Contains bent N₃ azide molecules | 30 - 60 GPa |
These theoretical predictions provide a roadmap for experimental efforts to synthesize novel materials with high nitrogen content by applying pressure to precursors like rubidium azide. arxiv.org
Referenced Compounds
Stability of RbN₅, RbN₂, and Rb₄N₆ under High Pressures
First-principles evolutionary structure searches have been employed to explore the rubidium-nitrogen (Rb-N) system at various stoichiometries under high pressure. These computational studies have predicted the formation of several new, nitrogen-rich compounds that are thermodynamically stable at elevated pressures. arxiv.orgaip.org Key findings include the discovery of rubidium pentazolate (RbN₅), a compound containing infinite nitrogen chains (RbN₂), and a structure with hexazine rings (Rb₄N₆). arxiv.org
Rubidium Pentazolate (RbN₅): Computational studies predict that rubidium pentazolate, containing cyclic N₅⁻ anions, becomes thermodynamically stable at pressures exceeding 15 GPa. aip.org One phase, RbN₅-Pc, is predicted to be stable above 15 GPa, and it may be synthesizable by compressing a mixture of rubidium azide (RbN₃) and molecular nitrogen (N₂) at pressures above 9.42 GPa. arxiv.orgaip.org At approximately 37.9 GPa, a phase transition to another structure, RbN₅-Pnma, is predicted. arxiv.org The formation of pentazolate crystals is a common feature observed in nitrogen-alkali metal systems under high pressure. arxiv.org
Rubidium Diazide (RbN₂): A compound with the stoichiometry RbN₂, containing infinitely long, single-bonded nitrogen chains, is predicted to become thermodynamically stable at pressures exceeding 60 GPa. arxiv.orgaip.org At this pressure, the stable crystal structure for RbN₂ is the Pbcn phase. aip.org The existence of infinite nitrogen chains has also been predicted for other alkali polynitrides under pressure. arxiv.org
Rubidium Hexanitride (Rb₄N₆): A compound with a 4:6 stoichiometry, Rb₄N₆, is predicted to be thermodynamically stable at pressures of 60 GPa and above, remaining stable to at least 100 GPa. aip.org This structure is characterized by the presence of single-bonded N₆ hexazine rings. arxiv.orgaip.org Similar hexazine-containing structures have been predicted for cesium and potassium polynitrides. aip.org
The predicted stability ranges for these novel rubidium polynitrogen compounds are summarized in the table below.
| Compound | Nitrogen Structure | Predicted Stability Pressure | Crystal Phase(s) |
| RbN₅ | Cyclo-N₅⁻ (Pentazolate) | > 15 GPa | Pc, Pnma |
| RbN₂ | Infinite N Chains | > 60 GPa | Pbcn |
| Rb₄N₆ | N₆ Rings (Hexazine) | > 60 GPa | P-1 |
This table is generated based on data from first-principles crystal structure searches. arxiv.orgaip.org
Charge Transfer and Ionic Bonding Characteristics
Rubidium azide is a member of the alkali metal azide group, which are considered model ionic solids. The bonding in RbN₃ at ambient conditions is predominantly ionic, characterized by a significant charge transfer from the electropositive rubidium atom to the azide anion (N₃⁻). This ionic character generally increases down the group of alkali metal azides, from lithium to cesium. smolecule.com
Under high pressure, the electronic structure of rubidium-nitrogen compounds becomes more complex. In high-pressure phases of RbN₃, calculations have shown that the rubidium atoms can exhibit transition metal-like properties. nih.govnih.gov This is attributed to the occupation of rubidium's 4d orbitals and a strong hybridization between these 4d orbitals and the 2p orbitals of nitrogen. nih.govnih.gov This increased orbital hybridization under pressure indicates a deviation from a purely ionic bonding model. nih.gov
Decomposition Mechanisms and Energetic Pathways: a Fundamental Chemical Perspective
Thermal Decomposition Pathways
The thermal decomposition of rubidium azide (B81097) involves the breakdown of the compound upon heating, leading to the formation of elemental rubidium and nitrogen gas. wikipedia.org This process is highly dependent on temperature and pressure.
Under normal atmospheric pressure, rubidium azide undergoes explosive decomposition at a temperature of 395 °C. wikipedia.org The primary reaction for this decomposition is:
2 RbN₃(s) → 2 Rb(s) + 3 N₂(g) wikipedia.org
When subjected to a pressure of 4.1 kilobars, the explosive decomposition temperature increases to approximately 460 °C. wikipedia.org The decomposition process is understood to occur in a two-step pathway. The initial step is an endothermic dissociation of rubidium azide into rubidium metal and nitrogen gas, which occurs between 317–321 °C. This is followed by a highly exothermic oxidation of the rubidium metal at temperatures exceeding 400 °C, which can lead to detonation.
The kinetics of the thermal decomposition are significantly influenced by the surrounding conditions. For instance, the presence of an electric field has been shown to enhance the decomposition of potassium azide, a related alkali azide, suggesting that external fields could influence the decomposition rate of rubidium azide as well. dtic.mil
| Condition | Decomposition Temperature | Products |
|---|---|---|
| Normal Pressure | 395 °C (explodes) wikipedia.org | Rubidium (Rb), Nitrogen (N₂) wikipedia.org |
| 4.1 kilobars | ~460 °C (explodes) wikipedia.org | Rubidium (Rb), Nitrogen (N₂) wikipedia.org |
Photochemical Decomposition Mechanisms
Rubidium azide is also susceptible to decomposition when exposed to ultraviolet (UV) light. wikipedia.org This property is of particular interest for applications requiring the in-situ generation of rubidium vapor.
2 RbN₃(s) --(UV light)--> 2 Rb(s) + 3 N₂(g) wikipedia.orgwikiwand.com
This method of decomposition is considered a promising technique for filling microfabricated alkali vapor cells, which are components in atomic clocks, atomic magnetometers, and atomic gyroscopes. wikipedia.orgwikiwand.com
The absorption of UV photons in the rubidium azide crystal lattice can create excitons, which are bound electron-hole pairs. These excitons can migrate through the crystal and transfer their energy to azide ions, leading to their decomposition. Alternatively, the direct excitation of azide ions to higher energy states can also result in their dissociation into nitrogen gas. The absorption spectra of alkali azides, including rubidium azide, show several absorption peaks in the fundamental absorption region, which are associated with different exciton (B1674681) states. nih.gov
Impact-Induced Decomposition Pathways
Rubidium azide is a highly shock-sensitive material, meaning it can decompose violently upon mechanical impact. wikipedia.orgstanford.edu This sensitivity is a critical consideration in its handling and storage. The impact sensitivity of rubidium azide is reported to be comparable to that of trinitrotoluene (TNT). wikipedia.org The input of mechanical energy from an impact can create localized "hot spots" within the crystal lattice. These hot spots can initiate a rapid, self-propagating decomposition reaction that can lead to an explosion. Like other azides, it is classified as a shock-sensitive chemical that can decompose violently when struck or heated. ecu.eduumn.edu
Comparative Decomposition Behavior with Other Alkali Azides
The thermal stability of alkali metal azides generally increases down the group in the periodic table, although there are some slight deviations. This trend can be attributed to the increasing ionic radius and decreasing polarizing power of the alkali metal cation. docbrown.info A larger cation can better stabilize the large azide anion, making the compound more resistant to thermal decomposition.
The decomposition temperatures of the alkali metal azides are as follows:
Sodium azide (NaN₃): 275 °C wikipedia.org
Potassium azide (KN₃): 355 °C wikipedia.org
Rubidium azide (RbN₃): 395 °C wikipedia.org
Cesium azide (CsN₃): 390 °C wikipedia.org
This data shows that rubidium azide has one of the highest decomposition temperatures among the alkali azides, indicating a relatively high thermal stability within this group.
| Compound | Decomposition Temperature (°C) |
|---|---|
| Sodium azide (NaN₃) | 275 wikipedia.org |
| Potassium azide (KN₃) | 355 wikipedia.org |
| Rubidium azide (RbN₃) | 395 wikipedia.org |
| Cesium azide (CsN₃) | 390 wikipedia.org |
The photochemical decomposition behavior is also a common characteristic among alkali azides. The absorption of UV light leads to the formation of the metal and nitrogen gas, a property that is exploited in various applications. wikiwand.com The specific wavelengths of light that are most effective for decomposition and the quantum yields of the process may vary slightly among the different alkali azides.
Advanced Research Applications in Quantum and Materials Science
Precursor Role in Novel Poly-Nitrogen Compound Synthesis
A primary area of contemporary research involving rubidium azide (B81097) is its function as a precursor for synthesizing poly-nitrogen compounds. These materials are of high interest as potential high-energy-density materials (HEDM) because the energy stored in nitrogen-nitrogen single or double bonds is significantly less than that in the triple bond of dinitrogen gas (N₂). The release of this energy upon decomposition makes them powerful energetic materials. researchgate.net Metal azides are considered ideal starting materials because the azide anion (N₃⁻) contains N=N double bonds, which have a lower bonding energy (418 kJ/mol) compared to the N≡N triple bond in N₂ gas (954 kJ/mol). researchgate.net
First-principles crystal structure searches have predicted the formation of several novel rubidium poly-nitrogen materials at high pressure. aip.orgnih.gov Among these, rubidium pentazolate (RbN₅) is a compound featuring the aromatic pentazolate anion (cyclo-N₅⁻). Theoretical calculations show that RbN₅ can be synthesized by compressing its precursors, rubidium azide (RbN₃) and solid nitrogen (N₂), within a diamond anvil cell. aip.org
The synthesis is predicted to become thermodynamically favorable at pressures exceeding 9.42 GPa. aip.orgnih.govarxiv.org The resulting rubidium pentazolate compound, specifically the RbN₅-Pc phase, is expected to be thermodynamically stable at pressures above 15 GPa, with another phase transition occurring at higher pressures. aip.org The charge transfer from rubidium to the nitrogen atoms is crucial, as it enables aromaticity in the cyclo-N₅⁻ ring and enhances the ionic bonding within the crystal structure. aip.orgnih.govarxiv.org
Table 1: Predicted Synthesis Parameters for Rubidium Pentazolate (RbN₅)
| Parameter | Value | Significance |
|---|---|---|
| Precursors | Rubidium Azide (RbN₃) and Nitrogen (N₂) | Starting materials for the high-pressure synthesis. aip.orgarxiv.org |
| Synthesis Pressure Threshold | > 9.42 GPa | Pressure at which RbN₅ becomes thermodynamically preferred over the precursor mixture. aip.orgnih.govarxiv.org |
| Thermodynamic Stability Pressure | > 15-30 GPa | Pressure range where the RbN₅ crystal structure becomes stable. aip.orgnih.gov |
Beyond pentazolates, theoretical studies predict that rubidium azide can lead to even more exotic poly-nitrogen structures under extreme pressures. aip.org These explorations are part of a broader search for stable high-nitrogen content compounds. aip.orgarxiv.org
Two particularly interesting compounds predicted to form from rubidium and nitrogen at pressures exceeding 60 GPa are:
RbN₂ : This compound is predicted to contain infinitely long, single-bonded nitrogen chains. aip.orgnih.govarxiv.org The infinite chain structure of RbN₂ in the Pbcn phase is expected to be stable at pressures greater than 60 GPa. aip.org
Rb₄N₆ : This phase is predicted to contain single-bonded N₆ hexazine (B1252005) rings. aip.orgnih.govarxiv.org The hexazine ring is an all-nitrogen analogue of benzene and is of great fundamental interest. reddit.comuni-bayreuth.de
While the direct synthesis of hexazine rings from rubidium azide is a theoretical prediction, related research has successfully synthesized aromatic hexazine rings in a complex potassium compound (K₉N₅₆) by heating potassium azide (KN₃) and N₂ at pressures over 400,000 times that of Earth's atmosphere. uni-bayreuth.deed.ac.uksci.news These findings lend credence to the possibility of forming similar structures with rubidium. Additionally, studies on RbN₃ under compression have revealed transitions from linear N₃⁻ ions to polymeric chains and benzene-like rings at pressures of 30 GPa and 50 GPa, respectively. nih.gov
Table 2: Predicted High-Pressure Rubidium Poly-Nitrogen Compounds
| Compound | Predicted Nitrogen Structure | Stability Pressure |
|---|---|---|
| RbN₂ | Infinitely-long single-bonded chains | > 60 GPa aip.orgnih.govarxiv.org |
| Rb₄N₆ | Single-bonded N₆ hexazine rings | > 60 GPa aip.orgnih.govarxiv.org |
| RbN₃ (P-1 phase) | Polymeric chains | ~30 GPa nih.gov |
| RbN₃ (P6/mmm phase) | Benzene-like N₆ rings | ~50 GPa nih.gov |
Integration into Alkali Vapor Cells for Atomic Sensing
Rubidium azide is a key enabling material for the miniaturization of atomic sensing devices. mdpi.com Alkali vapor cells are the core components of instruments like atomic clocks, magnetometers, and gyroscopes. mdpi.comaip.org RbN₃ provides a practical and efficient method for introducing the necessary rubidium vapor into microfabricated cells. wikipedia.orgwikiwand.com
A significant challenge in creating chip-scale atomic devices is packaging the highly reactive alkali metal into the microfabricated cell. nist.gov Rubidium azide offers an elegant solution through its decomposition. wikipedia.orgwikiwand.com The process takes advantage of the fact that RbN₃ is a relatively stable solid at room temperature, which simplifies handling. mdpi.com
The general fabrication technique involves several steps:
Deposition : A precise quantity of rubidium azide is deposited into the micro-machined cell cavity. This can be achieved through methods like vacuum thermal evaporation of a thin film or inkjet printing of an aqueous RbN₃ solution. nist.govepapers2.org
Sealing : The cell, typically a cavity etched in a silicon wafer, is hermetically sealed, often using anodic bonding with a glass wafer in a vacuum. nist.gov
Decomposition : The sealed cell is then irradiated with ultraviolet (UV) light. wikipedia.orgwikiwand.com The UV radiation causes the RbN₃ to decompose in-situ into metallic rubidium and nitrogen gas (2RbN₃ → 2Rb + 3N₂). wikipedia.org
This method is highly advantageous as it can produce both the alkali metal and a buffer gas (N₂) simultaneously. mdpi.com It is considered a very promising approach for low-cost, wafer-level fabrication of atomic vapor cells. wikipedia.orgwikiwand.com Research has shown that optimizing the UV decomposition time is crucial for preparing a high-quality atomic vapor cell with the largest Rb atom absorption peak intensity. jicejishu.net
The rubidium vapor generated from the decomposition of RbN₃ is central to the operation of various quantum sensors. mdpi.comnist.gov
Atomic Clocks : Rubidium atomic clocks are widely used as frequency standards in applications like GPS satellites and telecommunications base stations. wikipedia.orgwriley.com In these clocks, a gas of rubidium atoms is trapped in a vapor cell. nist.gov The clock's stability relies on locking a microwave oscillator to the precise frequency of a hyperfine transition of the rubidium-87 electrons (6.834 GHz). nist.govwikipedia.orgstackexchange.com The ability to create compact, microfabricated vapor cells using RbN₃ is critical for developing chip-scale atomic clocks (CSACs). nist.govresearchgate.net
Magnetometers : Optically pumped magnetometers use alkali atoms like rubidium to measure magnetic fields with high sensitivity. ke5fx.com The magnetic field strength is determined by measuring the Larmor precession frequency of the atomic spins, which is directly proportional to the magnetic field. nasa.govaip.org The development of miniature magnetometers based on microfabricated rubidium vapor cells allows for low-power, lightweight sensors for applications in space and planetary science. nasa.gov
Gyroscopes : Atomic gyroscopes, which measure rotation, also rely on the quantum properties of alkali atoms contained within vapor cells. mdpi.com The miniaturization of these components through techniques involving rubidium azide is a key area of development for creating compact and robust inertial navigation systems.
Contributions to Laser Technology Research
Rubidium azide contributes to laser technology research primarily by providing a method to generate the atomic rubidium vapor essential for certain laser applications. The precise control of laser frequencies is a critical requirement for atomic sensors, quantum computing, and other advanced technologies. arxiv.org
Rubidium vapor, which can be sourced from RbN₃ decomposition in sealed cells, is used to stabilize the frequency of lasers. pasta.place By locking the laser's output to a specific, well-defined atomic transition in rubidium, researchers can achieve exceptionally high frequency stability and spectral purity. bisinfotech.com This is a foundational technique for many experiments in quantum physics.
Furthermore, rubidium gas itself can act as an optical magnifier or gain medium in novel laser designs. fapesp.br Researchers have created lasers that use rubidium gas trapped in an optical network as a key component, replacing traditional mirrors. fapesp.br The development of microfabrication techniques for vapor cells using rubidium azide facilitates the integration of these atomic sources onto chip-scale platforms, paving the way for compact, high-performance laser systems for portable quantum technology. bisinfotech.com
Utilization in Laser Cooling Techniques
Laser cooling is a cornerstone of modern atomic physics, enabling the cooling of neutral atoms to temperatures near absolute zero. quera.com These ultracold atoms are essential for a wide range of applications, including atomic clocks, quantum simulation, and fundamental physics research. quera.comcas.cn A critical requirement for these techniques is a source of atoms that can be introduced into a vacuum chamber in a controlled manner.
Rubidium is a frequently used element in laser cooling experiments due to its convenient atomic structure and accessible transition wavelengths for laser manipulation. nktphotonics.comiitg.ac.in While metallic rubidium can be used as a source, its high reactivity and vapor pressure at room temperature can be challenging to manage. Rubidium azide presents a compelling alternative. As a stable solid, it can be precisely placed within a vacuum system. Upon controlled decomposition, typically initiated by ultraviolet (UV) light, it releases rubidium atoms and nitrogen gas. wikipedia.orgwikiwand.com This in-situ generation method offers several advantages:
Purity: It produces a clean source of rubidium vapor, minimizing contamination of the vacuum environment.
Control: The generation of rubidium atoms can be precisely started and stopped, allowing for on-demand loading of magneto-optical traps (MOTs). cas.cn
Miniaturization: This technique is particularly promising for creating microfabricated alkali vapor cells, which are key components in portable atomic devices like atomic clocks and magnetometers. wikipedia.orgwikiwand.com
The process allows for the creation of dense clouds of rubidium atoms, which are the starting point for laser cooling techniques such as magneto-optical trapping and subsequent evaporative cooling to reach quantum degeneracy. cas.cn
| Laser Cooling Parameter | Typical Value for Rubidium | Source |
| Primary Cooling Transition | 5S₁⸝₂ → 5P₃⸝₂ | iitg.ac.in |
| Laser Wavelength | 780 nm | iitg.ac.in |
| Achievable Temperature (MOT) | ~500 µK | cas.cn |
| Achievable Temperature (Interferometric) | ~3 µK | aps.orgarxiv.org |
Potential in Quantum Computing Technologies
Neutral-atom quantum computing has emerged as a leading platform for building scalable and high-performance quantum processors. In this approach, individual atoms are trapped and manipulated using lasers, with their electronic states serving as quantum bits, or qubits. quera.com Rubidium, particularly the isotope Rubidium-87, is a favored element for these systems due to its well-defined hyperfine energy levels, which are suitable for encoding and manipulating quantum information. quera.com
Investigation for Qubit Performance and Stability Enhancement
The performance of a quantum computer is heavily dependent on the quality and stability of its qubits. Neutral rubidium atoms offer significant advantages, including long coherence times and the potential for strong, controllable interactions when excited to Rydberg states. quera.comaps.org Researchers are actively investigating methods to create and control large, ordered arrays of these atomic qubits.
Rubidium azide plays a crucial role as a precursor for generating the individual atoms used in these quantum registers. thequantuminsider.com The process involves:
Decomposing rubidium azide to release rubidium atoms into a vacuum chamber.
These atoms are then laser-cooled and trapped in arrays of "optical tweezers," which are tightly focused laser beams. thequantuminsider.com
Once trapped, the atoms can be individually addressed by other lasers to perform quantum gate operations. aps.org
This method of sourcing rubidium atoms from RbN₃ is integral to the scalability of the technology. It provides a clean and reliable way to load atomic arrays, which is a critical step in building larger and more powerful quantum computers. thequantuminsider.com Recent developments have demonstrated quantum processors with over 50 qubits based on this technology, highlighting its potential to overcome the scalability challenges faced by other quantum computing architectures. thequantuminsider.comgadgetbytenepal.com
| Property | Relevance to Rubidium Qubits | Source |
| Atomic Isotopes | Rubidium-87 is commonly used for its nuclear spin and hyperfine structure. | quera.com |
| Qubit Encoding | Hyperfine ground states are used to create stable qubits. | quera.com |
| Quantum Gates | Laser-induced transitions to Rydberg states enable two-qubit gates. | aps.org |
| Scalability | Optical tweezer arrays allow for the creation of large, ordered qubit registers. | thequantuminsider.com |
Reagent in Specialized Organic Synthesis and Click Chemistry
Beyond its applications in quantum physics, the azide functional group (–N₃) derived from rubidium azide is a versatile tool in modern organic chemistry. The azide ion is an excellent nucleophile, making it valuable for introducing nitrogen into complex molecules. masterorganicchemistry.com
Nucleophilic Substitution Reactions in Complex Molecule Synthesis
In nucleophilic substitution reactions, a nucleophile replaces a leaving group on a molecule. The azide ion (N₃⁻) is a particularly effective nucleophile for Sₙ2 reactions, which are fundamental for building molecular complexity. masterorganicchemistry.com Rubidium azide, as a salt, serves as a source of the azide ion in an organic solvent.
The reaction typically involves an alkyl halide (R-X) reacting with RbN₃ to form an alkyl azide (R-N₃). youtube.com R-X + RbN₃ → R-N₃ + RbX
This transformation is significant because the resulting alkyl azide is a stable intermediate that can be further converted into other important functional groups, most notably primary amines (R-NH₂), through reduction. This two-step process provides a reliable method for synthesizing primary amines, which are ubiquitous in pharmaceuticals and biologically active compounds. masterorganicchemistry.comyoutube.com
Comparative Studies Within the Alkali Azide Family
Structural Similarities and Differences across Alkali Azides (Li, Na, K, Rb, Cs)
At ambient conditions, the alkali azides crystallize into distinct structures. Lithium azide (B81097) (LiN₃) and the α-phase of sodium azide (α-NaN₃) adopt a monoclinic crystal structure. In contrast, potassium azide (KN₃), rubidium azide (α-RbN₃), and cesium azide (α-CsN₃) exhibit a body-centered tetragonal structure belonging to the space group I4/mcm. aps.orgaps.orgscispace.com This structural dichotomy within the family highlights the influence of the cation's ionic radius on the crystal lattice arrangement.
The tetragonal structure of RbN₃, shared with KN₃ and CsN₃, is characterized by a specific arrangement of the alkali metal cations and the linear azide anions (N₃⁻). The azide ions are oriented along the crystallographic axes, contributing to the anisotropic nature of the crystal. The internitrogen distances within the azide ion are remarkably consistent across the alkali azide series, closely resembling the calculated N-N bond length for the free azide ion, which underscores the ionic character of these compounds. acs.org
Table 1: Structural Parameters of Alkali Azides at Ambient Conditions
| Compound | Crystal System | Space Group | a (Å) | c (Å) |
|---|---|---|---|---|
| LiN₃ | Monoclinic | C2/m | 3.73 | 5.86 |
| α-NaN₃ | Monoclinic | C2/m | 5.49 | 6.74 |
| KN₃ | Tetragonal | I4/mcm | 6.11 | 7.09 |
| α-RbN₃ | Tetragonal | I4/mcm | 6.33 | 7.52 |
| α-CsN₃ | Tetragonal | I4/mcm | 6.55 | 8.08 |
Note: For monoclinic structures, 'a' and 'c' represent two of the lattice parameters.
Comparative Analysis of Pressure-Induced Phase Transitions
The application of high pressure induces a series of structural phase transitions in alkali azides, with the transition pressures being influenced by the nature of the alkali metal cation. For rubidium azide, in-situ X-ray diffraction studies have revealed two pressure-induced phase transitions at room temperature. aip.org
The initial α-RbN₃ (tetragonal) phase transforms into γ-RbN₃ at approximately 6.5 GPa. aip.org This transition involves a decrease in lattice symmetry from a fourfold to a twofold axis and is accompanied by a rearrangement of the azide anions. The γ-RbN₃ phase has been identified as having a monoclinic structure with the C2/m space group. aip.org Upon further compression, a second phase transition occurs at around 16.0 GPa, leading to the formation of δ-RbN₃. aip.org This transition is characterized by an orthogonal arrangement of the azide anions becoming energetically favorable.
A comparative analysis of the phase transition pressures across the alkali azide series reveals a trend related to their ionic character. For instance, the bulk modulus of α-RbN₃ is 18.4 GPa, which is quite close to that of KN₃ and CsN₃. researcher.life Sodium azide (NaN₃) undergoes a transition from its β-rhombohedral phase to the α-monoclinic phase at a much lower pressure of 0.3 GPa, followed by further transitions at 17.3 GPa and 28.7 GPa. aip.org
Table 2: Pressure-Induced Phase Transitions in Select Alkali Azides
| Compound | Initial Phase (α) | Transition 1 Pressure (GPa) | High-Pressure Phase 1 (γ) | Transition 2 Pressure (GPa) | High-Pressure Phase 2 (δ) |
|---|---|---|---|---|---|
| NaN₃ (β → α) | Rhombohedral | 0.3 | Monoclinic | 17.3 | Lower Symmetry |
| KN₃ | Tetragonal | ~0.4 | Monoclinic | ~13.5 | - |
| RbN₃ | Tetragonal | 6.5 | Monoclinic | 16.0 | Orthorhombic |
| CsN₃ | Tetragonal | 0.5 | Monoclinic | ~2.7 | - |
Comparative Electronic and Optical Properties
First-principles studies indicate that all alkali azides are wide-gap insulators. acs.org The electronic band structure and density of states show similarities between certain members of the family. Specifically, the electronic structures of lithium azide and β-sodium azide are very similar, while those of potassium azide, β-rubidium azide, and β-cesium azide share common features. acs.org However, subtle modifications are observed with the increasing electropositivity of the alkali metals. acs.org These changes are closely linked to the differences in their crystal structures. acs.org
The optical absorption spectra of alkali azides, including rubidium azide, exhibit several absorption peaks in the fundamental absorption region. acs.orgaip.org These peaks are generally attributed to the formation of different exciton (B1674681) states. acs.orgaip.org The transitions primarily originate from the alkali metal s and p states to the conduction band. acs.orgacs.org While the general shapes of the dielectric function, absorption coefficient, and electron energy-loss spectra are quite similar across the series, the precise energies of these transitions vary with the cation.
Table 3: Comparative Electronic Properties of Alkali Azides
| Compound | Calculated Band Gap (eV) |
|---|---|
| LiN₃ | ~5.8 |
| β-NaN₃ | ~5.6 |
| KN₃ | ~5.9 |
| β-RbN₃ | ~6.0 |
| β-CsN₃ | ~6.1 |
Comparative Vibrational Spectroscopic Signatures
The vibrational properties of rubidium azide and its alkali counterparts have been extensively studied using Raman and infrared (IR) spectroscopy. aps.orgaip.org The vibrational spectra are characterized by modes associated with the internal vibrations of the azide anion and external lattice vibrations.
For the tetragonal structures of KN₃, RbN₃, and CsN₃, group theory predicts five Raman-active phonons, all of which have been experimentally observed. aps.orgaps.org The frequencies of these modes show a systematic trend with the mass of the alkali cation. The infrared spectra reveal information about the IR-active vibrational modes. aip.org Splitting of the doubly degenerate ν₂ bending mode of the azide ion has been observed, indicating the influence of the crystal field. aip.org
High-pressure Raman and IR studies of RbN₃ have provided further insights into its vibrational behavior under compression, confirming the phase transitions observed in X-ray diffraction studies. researchgate.net The spectroscopic analyses reveal changes in the vibrational modes that correspond to the structural transformations.
Table 4: Raman-Active Phonon Frequencies (cm⁻¹) for Tetragonal Alkali Azides at 298 K
| Mode | KN₃ | RbN₃ | CsN₃ |
|---|---|---|---|
| E_g (translatory) | 67 | 55 | 45 |
| B_1g (translatory) | 133 | 114 | 100 |
| E_g (librational) | 158 | 138 | 125 |
| A_1g (internal) | 1353 | 1351 | 1349 |
| B_2g (internal) | 1353 | 1351 | 1349 |
Future Directions and Emerging Research Avenues for Rubidium Azide
Exploration of Novel High-Pressure, High-Temperature Phases
The behavior of rubidium azide (B81097) under extreme conditions remains a fertile ground for discovery. While room-temperature, high-pressure studies have revealed several phase transitions, the combined effect of high pressure and high temperature is largely unexplored. In-situ X-ray diffraction studies at room temperature have shown that RbN₃ undergoes two significant pressure-induced phase transitions. researchgate.netaip.orgresearcher.life The initial α-RbN₃ phase transitions to a monoclinic γ-RbN₃ phase at approximately 6.5 GPa. researchgate.netaip.orgresearcher.liferesearchgate.net Upon further compression to around 16.0 GPa, a third phase, δ-RbN₃, emerges. researchgate.netaip.orgresearcher.liferesearchgate.net
Future research will focus on mapping the phase diagram of RbN₃ at elevated temperatures. These studies are critical for understanding the thermodynamic stability of different polymorphs and for identifying potential pathways to synthesize novel materials, including polymeric nitrogen networks. The bulk modulus of the initial α-RbN₃ phase has been determined to be 18.4 GPa, which is comparable to that of potassium azide (KN₃) and cesium azide (CsN₃). researchgate.netaip.orgresearcher.life Investigating how temperature influences this compressibility and the transition pressures will provide deeper insights into the material's fundamental properties.
| Initial Phase | Transition Pressure (GPa) | Resulting Phase | Crystal System/Space Group | Key Structural Change |
|---|---|---|---|---|
| α-RbN₃ | ~6.5 | γ-RbN₃ | Monoclinic (C2/m) | Lattice symmetry decreases from a fourfold to a twofold axis. researchgate.netaip.orgresearcher.life |
| γ-RbN₃ | ~16.0 | δ-RbN₃ | Not specified | An orthogonal arrangement of azide anions becomes energetically favorable. researchgate.netaip.orgresearcher.life |
Development of Advanced In Situ Characterization Techniques
Understanding the complex structural transformations in rubidium azide under pressure requires sophisticated real-time observation methods. Future progress is linked to the development and application of advanced in situ characterization techniques. While in situ X-ray diffraction has been instrumental in identifying phase transitions, it provides an incomplete picture of the changes occurring at the molecular level. researchgate.netaip.orgresearcher.life
To supplement these findings, researchers are increasingly employing Raman and IR spectroscopies. researchgate.net These techniques probe the vibrational modes of the azide ions, offering detailed information about changes in bonding, symmetry, and orientation during phase transitions. researchgate.net For instance, spectroscopic analyses of RbN₃ have confirmed the phase transitions at ~6.5 GPa and ~16.0 GPa and have shed light on the evolution of the N₃⁻ anion's arrangement during these transitions. researchgate.net The development of techniques that can be used in diamond anvil cells to simultaneously measure multiple properties (e.g., optical, electrical, and structural) under high pressure and temperature will be crucial for a comprehensive understanding of RbN₃'s behavior.
Refinement of Computational Models for Predicting Properties and Reactivity
Computational modeling, particularly first-principles calculations based on density functional theory (DFT), is an indispensable tool for exploring the properties of rubidium-nitrogen compounds. These models can predict the existence and stability of novel materials under conditions that are difficult to achieve experimentally. aip.orgarxiv.orgusf.edu For example, theoretical calculations have successfully predicted the pressure-induced phase transition of RbN₃ from the I4/mcm phase to the C2/m phase. aip.org
Future research will focus on refining these computational models to improve their predictive accuracy for properties such as reaction kinetics, thermodynamic stability, and electronic structure. Advanced modeling will be essential for guiding the experimental synthesis of new materials. For instance, calculations have predicted that compressing a mixture of rubidium azide and molecular nitrogen could form rubidium pentazolate (RbN₅), a high-nitrogen content material, at pressures above 9.42 GPa. aip.orgarxiv.org Further refinement of these models will help identify optimal synthesis conditions and predict the properties of yet-undiscovered rubidium-nitrogen compounds. aip.orgaip.org
Novel Synthetic Routes for Advanced Rubidium-Nitrogen Compounds
Rubidium azide is a key precursor for the synthesis of advanced nitrogen-rich compounds, which are of interest as high-energy-density materials. researchgate.netaip.org High-pressure synthesis is a primary route for creating these novel materials. First-principles crystal structure searches have predicted the existence of several new rubidium poly-nitrogen compounds that could be synthesized from RbN₃. aip.orgusf.eduaip.org
The focus of future synthetic efforts will be on accessing these theoretically predicted compounds. A significant target is rubidium pentazolate (RbN₅), which contains the aromatic cyclo-N₅⁻ anion and is predicted to become thermodynamically stable at pressures above 15-30 GPa. aip.orgarxiv.orgusf.edu Calculations suggest that RbN₅ could be synthesized by compressing a mixture of rubidium azide (RbN₃) and nitrogen (N₂) at pressures as low as 9.42 GPa. aip.orgarxiv.org Other predicted high-pressure compounds include RbN₂, containing infinite single-bonded nitrogen chains, and Rb₄N₆, which consists of single-bonded N₆ hexazine (B1252005) rings, both of which are expected to be stable at pressures exceeding 60 GPa. aip.orgusf.edu Exploring laser heating in diamond anvil cells in conjunction with high pressures will be a key strategy to overcome kinetic barriers and facilitate these transformations. aps.org
| Compound | Predicted Precursors | Predicted Synthesis/Stability Pressure | Key Structural Feature |
|---|---|---|---|
| Rubidium pentazolate (RbN₅) | RbN₃ + N₂ | > 9.42 GPa for synthesis; stable > 15 GPa | Contains cyclo-N₅⁻ pentazolate rings. aip.orgarxiv.org |
| RbN₂ | Not specified | Stable > 60 GPa | Contains infinitely long single-bonded nitrogen chains. aip.orgusf.edu |
| Rb₄N₆ | Not specified | Stable > 60 GPa | Contains single-bonded N₆ hexazine rings. aip.orgusf.edu |
| Rb₃N₃ | Not specified | Stable between 30 and 60 GPa | Contains bent N₃ azides. arxiv.orgaip.org |
Enhanced Integration into Next-Generation Quantum Technologies and Sensors
The unique quantum properties of rubidium atoms make them a cornerstone of various quantum technologies, including atomic clocks, quantum computing, and quantum sensing. quera.com Rubidium-87, in particular, is frequently used for trapping and manipulating as qubits in neutral-atom quantum computers. quera.com The sensitivity of rubidium's energy levels to external fields also makes it ideal for highly precise sensors. forbes.com
While current applications primarily use elemental rubidium, there is an emerging research avenue in exploring how advanced rubidium compounds, synthesized from precursors like rubidium azide, could be integrated into these technologies. The development of novel rubidium-based materials with tailored electronic and magnetic properties could lead to new types of quantum sensors or components for quantum information processing. confex.com For example, creating thin films or nanostructures of rubidium-nitrogen compounds could provide new platforms for studying quantum phenomena. The challenge lies in developing methods to precisely control the synthesis and deposition of these advanced materials, potentially opening a new chapter for rubidium azide as a precursor not just for energetic materials, but for the building blocks of future quantum devices. bisinfotech.com
Q & A
Q. What are the optimal synthesis methods for rubidium azide (Rb(N₃)), and how do reaction conditions influence purity and yield?
Rubidium azide is typically synthesized via two routes: (1) reaction of rubidium sulfate with barium azide, or (2) condensation of butyl nitrite, hydrazine hydrate, and rubidium hydroxide in ethanol . The purity of Rb(N₃) depends on stoichiometric precision, solvent choice, and temperature control. For instance, ethanol-mediated synthesis requires anhydrous conditions to avoid hydrolysis. Yield optimization (e.g., ~85–90%) is achieved by maintaining a pH >12 and temperatures below 40°C to prevent premature decomposition .
Q. How can researchers safely characterize the structural properties of Rb(N₃) given its shock sensitivity?
Structural analysis of Rb(N₃) requires non-destructive techniques such as X-ray diffraction (XRD) and Raman spectroscopy. At room temperature, Rb(N₃) adopts a distorted cesium chloride structure (space group I4/mcm), transitioning to a standard cesium chloride configuration at 315°C and 1 atm . To mitigate explosion risks during XRD, samples should be immobilized in inert matrices (e.g., paraffin) and analyzed under controlled temperature gradients .
Q. What safety protocols are critical for handling Rb(N₃) in laboratory settings?
Rb(N₃) is highly shock-sensitive (comparable to TNT) and decomposes explosively at 395°C or under UV exposure . Safety measures include:
- Using remotely operated gloveboxes for synthesis and handling.
- Storing samples in desiccated, shock-proof containers at temperatures <20°C.
- Implementing blast shields and pressure-relief vents in experimental setups .
Advanced Research Questions
Q. How do high-pressure conditions affect the structural and vibrational properties of Rb(N₃)?
Under high pressure (>4.8 kbar at 0°C), Rb(N₃) undergoes a phase transition, altering its Raman and infrared spectra. Studies using diamond-anvil cells reveal a shift in N₃⁻ symmetric stretching modes from 1,340 cm⁻¹ (ambient pressure) to 1,380 cm⁻¹ (5 kbar), indicating increased azide ion rigidity. These changes correlate with lattice compression and reduced interionic distances .
Q. What mechanisms govern the thermal decomposition kinetics of Rb(N₃), and how do experimental conditions influence its stability?
Rb(N₃) decomposes via a two-step pathway:
- Step 1 : Endothermic dissociation into rubidium metal and nitrogen gas (2Rb(N₃) → 2Rb + 3N₂↑) at 317–321°C.
- Step 2 : Exothermic oxidation of Rb metal above 400°C, often leading to detonation. Decomposition rates are highly pressure-dependent; at 4.1 kbar, explosive decomposition occurs at 460°C due to confined nitrogen gas buildup . Differential scanning calorimetry (DSC) under inert atmospheres is recommended for kinetic analysis .
Q. How can computational models resolve contradictions in reported decomposition temperatures for Rb(N₃)?
Discrepancies in decomposition temperatures (e.g., 395°C vs. 460°C under pressure) arise from variations in experimental setups (e.g., open vs. sealed systems). Density functional theory (DFT) simulations can model activation energies (ΔG‡) under different boundary conditions. For example, simulations predict a 15% increase in ΔG‡ for sealed systems due to nitrogen back-pressure effects, aligning with empirical observations .
Q. What methodologies validate the reproducibility of high-pressure spectroscopic data for Rb(N₃)?
Reproducibility requires:
- Calibrating pressure cells using ruby fluorescence standards.
- Cross-validating Raman spectra with synchrotron XRD data to confirm phase transitions.
- Reporting full experimental parameters (e.g., laser power, integration time) to avoid photodecomposition artifacts .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze Rb(N₃) decomposition products without hazardous exposure?
Use gas chromatography-mass spectrometry (GC-MS) coupled with inert gas flow systems to capture and identify nitrogen isotopes (e.g., ¹⁴N₂ vs. ¹⁵N₂). For solid residues, energy-dispersive X-ray spectroscopy (EDS) confirms metallic rubidium formation .
Q. What statistical approaches address variability in solubility measurements of Rb(N₃) across studies?
Solubility discrepancies (e.g., 107.1 g/100 mL at 16°C vs. 114.1 g/100 mL at 17°C) stem from ionic activity coefficients and hydration dynamics. Employ multivariable regression models to account for temperature, ionic strength, and solvent polarity effects .
Q. How can researchers leverage spectroscopic data to predict Rb(N₃) stability in novel applications (e.g., alkali vapor cells)?
UV-vis spectroscopy monitors N₃⁻ photodecomposition thresholds (λ < 300 nm), while thermal imaging maps localized heating in vapor cells. Predictive stability models integrate Arrhenius parameters (e.g., Eₐ = 120 kJ/mol) derived from time-resolved spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
